2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)-
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Overview
Description
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of two propynyloxy groups at the 6 and 7 positions of the benzopyran ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 2H-1-Benzopyran, 2,2-dimethyl-6,7-dihydroxy- as the starting material.
Alkylation Reaction: The hydroxyl groups at the 6 and 7 positions are alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the propynyloxy groups at the desired positions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propynyloxy groups to propenyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy groups, where nucleophiles such as amines or thiols replace the propargyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propenyloxy derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its unique chemical structure.
Material Science: The compound’s ability to undergo polymerization reactions makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: It can scavenge free radicals, protecting cells from oxidative stress.
Cellular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- can be compared with other benzopyran derivatives:
2H-1-Benzopyran, 2,2-dimethyl-6,7-dihydroxy-: Lacks the propynyloxy groups, making it less reactive in certain chemical reactions.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Contains methoxy groups instead of propynyloxy groups, leading to different chemical and biological properties.
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: A coumarin derivative with distinct biological activities compared to the propynyloxy-substituted benzopyran.
Properties
CAS No. |
109356-14-1 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2,2-dimethyl-6,7-bis(prop-2-ynoxy)chromene |
InChI |
InChI=1S/C17H16O3/c1-5-9-18-15-11-13-7-8-17(3,4)20-14(13)12-16(15)19-10-6-2/h1-2,7-8,11-12H,9-10H2,3-4H3 |
InChI Key |
FYNNVDQGEDRVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OCC#C)OCC#C)C |
Origin of Product |
United States |
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